Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Description
Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate is a sulfur-containing heterocyclic compound featuring a thiophene backbone with a carboxylate ester at position 2 and a sulfamoyl group at position 3. The sulfamoyl moiety is substituted with a 2-chloro-4-methylphenyl group, which confers distinct electronic and steric properties.
Properties
IUPAC Name |
methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4S2/c1-8-3-4-10(9(14)7-8)15-21(17,18)11-5-6-20-12(11)13(16)19-2/h3-7,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEPQEJOKPMJTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Sulfonyl Chloride Intermediate
The diazonium salt is treated with sulfur dioxide ($$ \text{SO}2 $$) in the presence of copper chloride ($$ \text{CuCl}2 $$) as a catalyst. This step converts the diazonium group into a sulfonyl chloride via the Meerwein reaction, which involves the trapping of $$ \text{SO}_2 $$ by the diazonium salt.
Reaction Mechanism :
$$
\text{Ar-N}2^+ \text{Cl}^- + \text{SO}2 \xrightarrow{\text{CuCl}2} \text{Ar-SO}2\text{Cl} + \text{N}_2 \uparrow
$$
Optimization Notes :
- Catalyst : $$ \text{CuCl}2 $$ enhances the electrophilic character of $$ \text{SO}2 $$, facilitating sulfonation.
- Solvent : Hydrochloric acid and acetic acid mixture ensures protonation of intermediates.
The resulting methyl 3-chlorosulfonylthiophene-2-carboxylate is isolated via filtration and washed to remove residual acids.
Amination with 2-Chloro-4-methylaniline
The sulfonyl chloride intermediate reacts with 2-chloro-4-methylaniline in a nucleophilic substitution reaction. The amine attacks the electrophilic sulfur atom, displacing chloride and forming the sulfonamide bond.
Reaction Conditions :
- Solvent : Tetrahydrofuran (THF) or lower alcohols (e.g., methanol)
- Temperature : 0–25°C
- Stoichiometry : 1:1 molar ratio of sulfonyl chloride to amine.
Mechanistic Insight :
$$
\text{R-SO}2\text{Cl} + \text{H}2\text{N-Ar} \rightarrow \text{R-SO}_2\text{NH-Ar} + \text{HCl}
$$
Excess amine or a base (e.g., triethylamine) is often added to neutralize HCl, driving the reaction to completion. The crude product is purified via recrystallization from ethanol or dimethylformamide (DMF).
Analytical Characterization
Spectroscopic Data
$$ ^1\text{H} $$ NMR (DMSO-$$ d_6 $$) :
IR (KBr) :
Chromatographic Purity
High-performance liquid chromatography (HPLC) analysis typically reveals a purity >98% when using a C18 column and acetonitrile/water mobile phase.
Industrial-Scale Considerations
The described method is scalable, with adaptations for large reactors and continuous processing:
- Catalyst Recovery : $$ \text{CuCl}_2 $$ is filtered and reused to reduce costs.
- Waste Management : HCl and $$ \text{SO}_2 $$ byproducts are neutralized with aqueous bases.
- Yield Optimization : Pilot studies report yields of 70–75% after recrystallization.
Comparative Analysis of Alternative Routes
While the above method is predominant, alternative pathways have been explored:
Direct Sulfonation of Thiophene
Direct electrophilic sulfonation of methyl thiophene-2-carboxylate is challenging due to the electron-withdrawing ester group, which deactivates the ring. This method yields <20% of the desired product, making it impractical.
Ullmann Coupling
A copper-mediated coupling between methyl 3-bromothiophene-2-carboxylate and 2-chloro-4-methylbenzenesulfonamide has been attempted. However, side reactions and low selectivity limit its utility.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives.
Scientific Research Applications
Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The sulfamoyl group may play a role in binding to these targets, while the thiophene ring could influence the compound’s electronic properties.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s structural analogs differ in substituents on the thiophene ring, sulfamoyl group, or phenyl appendages. Key examples include:
Key Observations :
- Sulfamoyl Modifications : Replacement of the 2-chloro-4-methylphenyl group with triazine (thifensulfuron-methyl) or methoxycarbonylmethyl alters biological activity. Triazine-containing derivatives are herbicidal due to acetolactate synthase inhibition , while the target compound’s phenyl substituent may favor receptor binding in medicinal contexts .
Physicochemical Properties
Substituents critically influence properties such as solubility, logP, and stability:
Biological Activity
Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a thiophene ring, a sulfamoyl group, and a chloro-substituted aromatic moiety. The compound's molecular formula is , with a molecular weight of approximately 303.75 g/mol. Its structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂ClN O₄S |
| Molecular Weight | 303.75 g/mol |
| IUPAC Name | This compound |
| Density | 1.493 g/cm³ |
| Boiling Point | 494.5 °C at 760 mmHg |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For instance, derivatives containing thiophene rings have shown effectiveness against various cancer cell lines, with some demonstrating IC50 values in the nanomolar range for specific tumor types .
Case Study: Inhibition of Tumor Growth
One notable study evaluated the compound's efficacy in inhibiting tumor growth in mouse models. The results showed significant reductions in tumor size when treated with similar thiophene derivatives, suggesting a potential pathway for therapeutic application .
The biological activity of this compound is likely mediated through interactions with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. The sulfamoyl group may facilitate binding to these targets, while the thiophene ring could enhance the compound's electronic properties, contributing to its reactivity and biological effects.
Antimicrobial Activity
In addition to antitumor properties, compounds with similar structures have been investigated for their antimicrobial activities. For example, certain thiophene derivatives have shown effectiveness against bacterial strains and fungi in vitro, indicating a broader spectrum of biological activity .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Antitumor Activity (IC50) | Antimicrobial Activity |
|---|---|---|
| Methyl thiophene-2-carboxylate | Moderate | Weak |
| 2-Chloro-4-methylphenylsulfonamide | High | Moderate |
| This compound | High | Significant |
This table illustrates that this compound possesses enhanced biological activities compared to other related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
